molecular formula C23H23FN2O3 B2704972 5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898456-75-2

5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2704972
CAS No.: 898456-75-2
M. Wt: 394.446
InChI Key: ZOZNVKVQKQBGEZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic compound with a complex structure that includes a pyranone ring, a benzyloxy group, and a piperazine moiety substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors such as diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyranone ring.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a fluorophenyl group, is attached through a nucleophilic substitution reaction, often involving a halomethyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyranone ring or the piperazine moiety, potentially leading to the formation of dihydropyran or reduced piperazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the pyranone ring could produce a dihydropyran derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the piperazine moiety, which is commonly found in many bioactive molecules. Research may focus on its potential as a ligand for various biological targets.

Medicine

In medicinal chemistry, 5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one could be explored for its potential therapeutic effects. The fluorophenyl group and piperazine ring are structural motifs found in many drugs, suggesting possible applications in drug development.

Industry

Industrially, the compound could be used as a precursor for the synthesis of more complex pharmaceuticals or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine moieties can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorophenyl group may enhance binding affinity and specificity, while the pyranone ring could contribute to the overall stability and bioavailability of the molecule.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-methyl-4H-pyran-4-one: Lacks the piperazine and fluorophenyl groups, making it less complex and potentially less bioactive.

    2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one: Similar structure but without the benzyloxy group, which may affect its chemical reactivity and biological activity.

Uniqueness

The combination of the benzyloxy group, fluorophenyl-substituted piperazine, and pyranone ring in 5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one makes it unique

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c24-19-6-8-20(9-7-19)26-12-10-25(11-13-26)15-21-14-22(27)23(17-28-21)29-16-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZNVKVQKQBGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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